Dinapsoline
Overview
Description
Dinapsoline is a potent dopamine D1 receptor agonist that has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease. This compound is known for its ability to produce robust rotational activity in animal models, making it a valuable tool in neuropharmacological research .
Preparation Methods
The synthesis of dinapsoline involves several key steps, including the construction and selective reduction of 2’-azadimethoxybenzanthrone. The process begins with the Friedel-Crafts acylation of 4-bromoisoquinoline, followed by a Suzuki cross-coupling reaction with aryl boronic acid. The final steps involve selective reduction using sodium borohydride and sodium cyanoborohydride . This method is suitable for large-scale production and avoids the need for nitrogen protection and deprotection steps .
Chemical Reactions Analysis
Dinapsoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Substitution: Substitution reactions on the aromatic rings of this compound can modify its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of this compound with altered pharmacological profiles .
Scientific Research Applications
Dinapsoline has a wide range of scientific research applications:
Mechanism of Action
Dinapsoline exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A, which phosphorylates various target proteins, leading to the modulation of neuronal activity and improved motor function .
Comparison with Similar Compounds
Dinapsoline is unique among dopamine D1 receptor agonists due to its potent activity and low tendency to cause tolerance in animal models . Similar compounds include:
Dihydrexidine: Another dopamine D1 receptor agonist with similar pharmacological properties but higher selectivity for D1 receptors.
Dinoxyline: A compound with a similar structure to this compound but different pharmacokinetic properties.
Doxanthrine: A dopamine D1 receptor agonist with a different chemical structure but comparable efficacy.
This compound’s unique combination of potency and low tolerance makes it a valuable compound for both research and potential therapeutic applications .
Properties
CAS No. |
458563-40-1 |
---|---|
Molecular Formula |
C16H16BrNO2 |
Molecular Weight |
334.21 g/mol |
IUPAC Name |
(1S)-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9(17),10,12-hexaene-5,6-diol;hydrobromide |
InChI |
InChI=1S/C16H15NO2.BrH/c18-14-5-4-11-12(16(14)19)6-9-2-1-3-10-7-17-8-13(11)15(9)10;/h1-5,13,17-19H,6-8H2;1H/t13-;/m0./s1 |
InChI Key |
SBRUGRQLZCBKMD-ZOWNYOTGSA-N |
Isomeric SMILES |
C1[C@H]2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br |
SMILES |
C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O |
Canonical SMILES |
C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-dinapsoline 8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-napth(1,2,3-de)isoquinoline dinapsoline |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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